molecular formula C20H26O4 B4921791 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4921791
M. Wt: 330.4 g/mol
InChI Key: NDOZFTLLAXHMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound belonging to the class of phenylpropanes This compound is characterized by its complex structure, which includes multiple ether linkages and methyl substitutions on the benzene ring

Preparation Methods

The synthesis of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves several steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenol and 2-methoxy-4-methylbenzene.

    Etherification: The first step involves the etherification of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol.

    Further Etherification: The intermediate product is then reacted with another equivalent of ethylene oxide to form 2-[2-(2,3-dimethylphenoxy)ethoxy]ethanol.

    Final Etherification: The final step involves the reaction of the intermediate with 2-methoxy-4-methylbenzene under acidic conditions to yield the target compound.

Chemical Reactions Analysis

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkages, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction and metabolic processes.

Comparison with Similar Compounds

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:

    1-{2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene: This compound has similar ether linkages but different methyl substitution patterns.

    1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidine: This compound contains a piperidine ring instead of a benzene ring.

    1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}pyrrolidine:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Conclusion

Its synthesis involves multiple etherification steps, and it undergoes various chemical reactions

Properties

IUPAC Name

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-15-8-9-19(20(14-15)21-4)24-13-11-22-10-12-23-18-7-5-6-16(2)17(18)3/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOZFTLLAXHMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.